molecular formula C10H15BO3 B13460848 (3-(t-Butyl)-5-hydroxyphenyl)boronic acid

(3-(t-Butyl)-5-hydroxyphenyl)boronic acid

Cat. No.: B13460848
M. Wt: 194.04 g/mol
InChI Key: HQXZHDAMBYQAHS-UHFFFAOYSA-N
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Description

(3-tert-butyl-5-hydroxyphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butyl group and a hydroxyl group. The unique structure of (3-tert-butyl-5-hydroxyphenyl)boronic acid makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-tert-butyl-5-hydroxyphenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with tert-butyl and hydroxyl substituents. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions for this process are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of (3-tert-butyl-5-hydroxyphenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems. These methods ensure high yields and purity of the final product while minimizing waste and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

(3-tert-butyl-5-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylboronic acids, borane derivatives, and ketones or aldehydes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (3-tert-butyl-5-hydroxyphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of sensors, catalysts, and drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-tert-butyl-5-hydroxyphenyl)boronic acid is unique due to the presence of both a tert-butyl group and a hydroxyl group on the phenyl ring. This combination of substituents imparts distinct chemical properties, making it a versatile reagent in various chemical reactions and applications .

Properties

Molecular Formula

C10H15BO3

Molecular Weight

194.04 g/mol

IUPAC Name

(3-tert-butyl-5-hydroxyphenyl)boronic acid

InChI

InChI=1S/C10H15BO3/c1-10(2,3)7-4-8(11(13)14)6-9(12)5-7/h4-6,12-14H,1-3H3

InChI Key

HQXZHDAMBYQAHS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)O)C(C)(C)C)(O)O

Origin of Product

United States

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